molecular formula C21H22N2O5 B6178891 (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid CAS No. 2770353-36-9

(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid

Cat. No. B6178891
CAS RN: 2770353-36-9
M. Wt: 382.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.4. The purity is usually 95.
BenchChem offers high-quality (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the protected fluorenylmethoxycarbonyl (Fmoc) amino acid. The Fmoc group is then removed, and the resulting amino acid is deprotected to yield the target compound.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "Fmoc-protected amino acids", "carbonyldiimidazole (CDI)", "triethylamine (TEA)", "acetic anhydride", "ammonium hydroxide", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane" ], "Reaction": [ "L-alanine is protected as the tert-butyl ester using acetic anhydride and TEA in dichloromethane.", "9H-fluorene-9-methanol is protected as the Fmoc-protected amino acid using Fmoc-Cl and DIPEA in DMF.", "The protected amino acids are coupled using DIC and NHS in DMF to yield the protected dipeptide.", "The Fmoc group is removed using piperidine in DMF.", "The tert-butyl ester is removed using ammonium hydroxide in ethanol.", "The resulting amino acid is deprotected using hydrochloric acid in dioxane to yield (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid." ] }

CAS RN

2770353-36-9

Product Name

(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid

Molecular Formula

C21H22N2O5

Molecular Weight

382.4

Purity

95

Origin of Product

United States

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